4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound with the molecular formula C6H4Cl2N4. It is a versatile building block used in the synthesis of various pharmaceutical and biologically active compounds .
Mechanism of Action
Target of Action
The primary target of 4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This disruption can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to cell death .
Result of Action
The molecular effect of this compound’s action is the inhibition of CDK2, leading to cell cycle arrest . On a cellular level, this can result in the cessation of cell proliferation and potentially cell death .
Biochemical Analysis
Biochemical Properties
4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine has been found to interact with various enzymes and proteins. It has been identified as a novel CDK2 inhibitor, which makes it a potential target for cancer treatment . The compound fits into the ATP adenine region of CDK2, establishing essential hydrogen bonding with Leu83 .
Cellular Effects
The compound has shown significant inhibitory effects on the growth of various cell lines. It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cells, and moderate activity against HepG-2 cells . The compound’s influence on cell function includes alterations in cell cycle progression and induction of apoptosis within HCT cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits CDK2/cyclin A2, which is responsible for phosphorylation of key components for cell proliferation .
Metabolic Pathways
Its role as a CDK2 inhibitor suggests it may influence pathways related to cell cycle regulation .
Subcellular Localization
Its interaction with CDK2 suggests it may be localized to regions of the cell where CDK2 is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of 4,6-dichloro-2-methylpyrimidine with hydrazine hydrate in ethanol . The reaction conditions include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with different nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazolo[3,4-d]pyrimidines with different functional groups.
Oxidation and Reduction Reactions: Products include oxides and amines derived from the parent compound.
Scientific Research Applications
4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are potential anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: It is employed in the synthesis of more complex pharmaceutical compounds.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-methylpyrimidine
- 4,6-Dichloro-1H-pyrazolo pyrimidine
- 4,6-Dichloro-2-(methylthio)pyrimidine
Uniqueness
4,6-Dichloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern and its ability to serve as a versatile scaffold for the development of kinase inhibitors .
Properties
IUPAC Name |
4,6-dichloro-2-methylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N4/c1-12-2-3-4(7)9-6(8)10-5(3)11-12/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHBOALBAOKBJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)N=C(N=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959432-77-0 |
Source
|
Record name | CHEMHERE CHEM94590 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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